N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide
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Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
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Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cinnamamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C17H19N3O4S
- Molecular Weight: 393.5 g/mol
- CAS Number: 1421442-65-0
Research indicates that the biological activity of this compound may be attributed to its interaction with various molecular targets. The thiazole ring system is known for its role in modulating enzyme activity and receptor interactions.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways. For instance, thiazole derivatives have been reported to affect the activity of kinases and phosphatases.
- Receptor Modulation: It is hypothesized that this compound could act as a modulator for neurotransmitter receptors or ion channels, influencing neuronal signaling pathways.
Pharmacodynamics
Pharmacodynamic studies have shown that this compound exhibits dose-dependent effects on cellular systems.
Table 1: Summary of Pharmacodynamic Effects
Effect | Observation | Reference |
---|---|---|
Anti-inflammatory | Reduced cytokine release | |
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotective | Reduced neuronal apoptosis |
Case Studies
Several studies have investigated the biological effects of this compound in various models:
-
Anti-inflammatory Activity:
- A study assessed the anti-inflammatory properties in a murine model of arthritis. Results indicated a significant reduction in inflammatory markers (e.g., TNF-alpha and IL-6) upon treatment with the compound.
-
Antimicrobial Properties:
- In vitro studies demonstrated that the compound exhibited antimicrobial activity against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined for various pathogens.
-
Neuroprotective Effects:
- Research involving neuronal cell lines showed that treatment with the compound resulted in decreased markers of apoptosis and enhanced cell viability under stress conditions.
Properties
IUPAC Name |
(E)-N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-17(9-6-13-4-2-1-3-5-13)20-18-19-15-10-11-21(12-16(15)25-18)26(23,24)14-7-8-14/h1-6,9,14H,7-8,10-12H2,(H,19,20,22)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBPKIVUPOFHCY-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.